2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core and an oct-7-ene-1-sulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.
Introduction of Oct-7-ene-1-sulfonyl Group: The oct-7-ene-1-sulfonyl group is introduced via a sulfonylation reaction. This step often requires the use of sulfonyl chlorides and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial processes may employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects. The isoindole core may also interact with cellular receptors or DNA, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione: shares similarities with other sulfonylated isoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
CAS No. |
923573-98-2 |
---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oct-7-ene-1-sulfonate |
InChI |
InChI=1S/C16H19NO5S/c1-2-3-4-5-6-9-12-23(20,21)22-17-15(18)13-10-7-8-11-14(13)16(17)19/h2,7-8,10-11H,1,3-6,9,12H2 |
InChI Key |
KMJPBHGZBPWWDW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCS(=O)(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.